Trimethyl cyclohexane-1,3,5-tricarboxylate

Catalog No.
S1904698
CAS No.
52831-11-5
M.F
C12H18O6
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl cyclohexane-1,3,5-tricarboxylate

CAS Number

52831-11-5

Product Name

Trimethyl cyclohexane-1,3,5-tricarboxylate

IUPAC Name

trimethyl cyclohexane-1,3,5-tricarboxylate

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C12H18O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h7-9H,4-6H2,1-3H3

InChI Key

ZZNOMLSSCRBRJS-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1CC(CC(C1)C(=O)OC)C(=O)OC

Supramolecular Polymers

Synthesis of Triprop-2-ynyl Benzene-1,3,5-tricarboxylate

Supramolecular Chemistry

Functionalization of Benzene-1,3,5-tricarboxamides

Trimethyl cyclohexane-1,3,5-tricarboxylate is an organic compound characterized by the molecular formula C12H18O6\text{C}_{12}\text{H}_{18}\text{O}_{6}. It is a trimethyl ester derivative of cyclohexane-1,3,5-tricarboxylic acid, featuring three carboxylate groups esterified with methanol. This compound is notable for its structural configuration, which includes a cyclohexane ring substituted with three ester groups at the 1, 3, and 5 positions, contributing to its unique chemical properties and reactivity.

  • Oxidation: The compound can be oxidized to yield cyclohexane-1,3,5-tricarboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ester groups into alcohols, specifically yielding cyclohexane-1,3,5-tricarbinol when treated with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions involving amines or alcohols under acidic or basic conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, Chromium trioxideCyclohexane-1,3,5-tricarboxylic acid
ReductionLithium aluminum hydride, Sodium borohydrideCyclohexane-1,3,5-trimethyl alcohol
SubstitutionAmines, AlcoholsVarious substituted cyclohexane derivatives

Research into the biological activity of trimethyl cyclohexane-1,3,5-tricarboxylate indicates potential applications in various fields:

  • Enzyme-Catalyzed Reactions: It is utilized in studies examining metabolic pathways and enzyme interactions.
  • Drug Delivery: Investigations are ongoing regarding its efficacy as a drug delivery agent due to its ability to interact with biological targets.
  • Cellular Effects: The compound may influence cellular processes by modulating enzyme activity and metabolic flux.

Trimethyl cyclohexane-1,3,5-tricarboxylate can be synthesized through the esterification of cyclohexane-1,3,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The process typically involves heating under reflux conditions to facilitate the formation of ester bonds.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Advanced catalysts and purification techniques are also utilized to produce high-purity compounds suitable for diverse applications.

The applications of trimethyl cyclohexane-1,3,5-tricarboxylate span several domains:

  • Chemical Industry: It serves as a building block for synthesizing complex organic molecules and polymers.
  • Biological Research: Used in studying enzyme-catalyzed reactions and metabolic pathways.
  • Medicine: Explored for its potential as a drug delivery agent.
  • Industrial Chemicals: Employed in producing plasticizers and resins.

Several compounds share structural similarities with trimethyl cyclohexane-1,3,5-tricarboxylate:

Compound NameStructural Features
Trimesic Acid (Benzene-1,3,5-tricarboxylic Acid)Contains a benzene ring instead of a cyclohexane ring
Cyclohexane-1,2,4-tricarboxylic AcidHas different carboxyl group positions on the cyclohexane ring
Cyclohexane-1,2,3-tricarboxylic AcidSimilar tricarboxylic structure but differs in substitution pattern

Uniqueness

Trimethyl cyclohexane-1,3,5-tricarboxylate is unique compared to these similar compounds due to its specific arrangement of ester groups on a cyclohexane framework. This configuration influences its reactivity and biological interactions distinctly from those of its analogs. For example, while trimesic acid has aromatic properties due to its benzene ring structure leading to different reactivity patterns in

XLogP3

0.6

Dates

Last modified: 08-16-2023

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